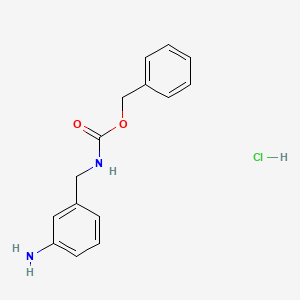

3-N-Cbz-aminomethylaniline hcl

Description

BenchChem offers high-quality 3-N-Cbz-aminomethylaniline hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-N-Cbz-aminomethylaniline hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2.ClH/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYVWJGMZITUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-N-Cbz-aminomethylaniline HCl: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-N-Cbz-aminomethylaniline hydrochloride, also known as benzyl (3-aminobenzyl)carbamate hydrochloride, is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a primary aromatic amine and a carbamate-protected aminomethyl group, offering orthogonal reactivity that makes it a valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and an exploration of its applications, with a focus on its role as a scaffold in the development of kinase inhibitors.

Chemical and Physical Properties

3-N-Cbz-aminomethylaniline HCl is a specialized aromatic amine derivative where one of the two amino functionalities is selectively protected with a benzyloxycarbonyl (Cbz) group.[1] This differential protection is crucial for sequential chemical modifications.[1]

Structure and Identification

-

Chemical Name: Benzyl (3-aminobenzyl)carbamate hydrochloride

-

Common Name: 3-N-Cbz-aminomethylaniline HCl

-

CAS Number: 1159826-16-0

-

Molecular Formula: C₁₅H₁₇ClN₂O₂

-

Molecular Weight: 292.76 g/mol

// Nodes for the structure N1 [label="NH₂"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂"]; N2 [label="N"]; H1 [label="H"]; C8 [label="C=O"]; O1 [label="O"]; C9 [label="CH₂"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; HCl [label="• HCl", fontcolor="#EA4335"];

// Edges for the aniline ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1 [len=1.2]; C3 -- C7 [len=1.2];

// Edges for the Cbz protecting group C7 -- N2; N2 -- H1; N2 -- C8; C8 -- O1; O1 -- C9; C9 -- C10;

// Edges for the benzyl ring C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C10;

// Positioning the nodes N1 [pos="0,0!"]; C1 [pos="1,0!"]; C2 [pos="1.5,0.866!"]; C3 [pos="2.5,0.866!"]; C4 [pos="3,0!"]; C5 [pos="2.5,-0.866!"]; C6 [pos="1.5,-0.866!"]; C7 [pos="3.5,1.732!"]; N2 [pos="4.5,1.732!"]; H1 [pos="4.8,2.5!"]; C8 [pos="5.5,1.232!"]; O1 [pos="6.5,1.732!"]; C9 [pos="7.5,1.232!"]; C10 [pos="8.5,1.732!"]; C11 [pos="9,2.598!"]; C12 [pos="10,2.598!"]; C13 [pos="10.5,1.732!"]; C14 [pos="10,0.866!"]; C15 [pos="9,0.866!"]; HCl [pos="0,-1.5!"]; } "Chemical structure of 3-N-Cbz-aminomethylaniline HCl"

Physicochemical Properties

While specific experimental data for 3-N-Cbz-aminomethylaniline HCl is not extensively available in public literature, the properties can be inferred from its constituent parts and data for similar compounds.

| Property | Value | Source/Comment |

| Appearance | White to off-white solid | Expected based on similar compounds. |

| Melting Point | Not available | Data for the related benzyl carbamate is 86-90°C. The hydrochloride salt form and the additional aniline moiety would significantly alter this. |

| Boiling Point | Not available | Expected to decompose at high temperatures. |

| Solubility | Soluble in methanol. Moderately soluble in water. Soluble in organic solvents like DMSO and DMF. | Solubility in water is enhanced by the hydrochloride salt. Solubility in organic solvents is typical for protected anilines.[2] |

| Stability | Stable under recommended storage conditions (inert atmosphere, room temperature). | [3] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex. Key expected signals include:

-

Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm, corresponding to the protons on both the aniline and benzyl rings.

-

Benzyl CH₂: A singlet around δ 5.1 ppm.[4]

-

Aminomethyl CH₂: A doublet around δ 4.3 ppm, coupled to the adjacent NH proton.

-

Carbamate NH: A broad singlet or triplet around δ 5.0-5.5 ppm.

-

Aniline NH₂: A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration. The protons of the hydrochloride salt may be exchangeable and could appear as a very broad signal.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show a number of signals corresponding to the aromatic and aliphatic carbons:

-

Aromatic Carbons: Multiple signals between δ 110-150 ppm.

-

Carbonyl Carbon: A signal around δ 156 ppm for the carbamate carbonyl.

-

Benzyl CH₂: A signal around δ 67 ppm.

-

Aminomethyl CH₂: A signal around δ 45 ppm.

IR Spectroscopy

The infrared spectrum would provide valuable information about the functional groups present:

-

N-H Stretching: Broad absorptions in the region of 3300-3400 cm⁻¹ corresponding to the aniline NH₂ and carbamate N-H groups.[4]

-

C=O Stretching: A strong absorption around 1690-1720 cm⁻¹ for the carbamate carbonyl group.[4]

-

C-N Stretching: Absorptions in the region of 1250-1350 cm⁻¹.[4]

-

Aromatic C-H and C=C Stretching: Multiple absorptions characteristic of aromatic rings.

Synthesis Protocol

A plausible and efficient synthesis of 3-N-Cbz-aminomethylaniline HCl can be achieved through a two-step process starting from 3-aminobenzylamine. This protocol is based on well-established methods for the selective N-protection of diamines and subsequent salt formation.

Step 1: Selective Protection of 3-Aminobenzylamine

The key to this synthesis is the selective protection of the more nucleophilic aliphatic amine in the presence of the less nucleophilic aromatic amine.

Materials:

-

3-Aminobenzylamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-aminobenzylamine (1 equivalent) in a mixture of dichloromethane and water (2:1 v/v).

-

Add sodium bicarbonate (2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of benzyl chloroformate (1 equivalent) in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-N-Cbz-aminomethylaniline as an oil or solid.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Formation of the Hydrochloride Salt

Materials:

-

3-N-Cbz-aminomethylaniline (from Step 1)

-

Anhydrous diethyl ether

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

-

Dissolve the purified 3-N-Cbz-aminomethylaniline (1 equivalent) in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

-

A white precipitate of 3-N-Cbz-aminomethylaniline HCl should form immediately.

-

Continue stirring at 0 °C for 30 minutes.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold anhydrous diethyl ether.

-

Dry the product under vacuum to obtain pure 3-N-Cbz-aminomethylaniline HCl.

Reactivity and Stability

The reactivity of 3-N-Cbz-aminomethylaniline HCl is dictated by its three main components: the primary aromatic amine, the Cbz-protected aminomethyl group, and the hydrochloride salt.

-

Aromatic Amine: The free aniline moiety is a nucleophile and can undergo various reactions typical of aromatic amines, such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. Its nucleophilicity is lower than that of the corresponding free base due to the protonation in the hydrochloride salt form.

-

Cbz-Protected Amine: The benzyloxycarbonyl (Cbz) group is a robust protecting group for the aminomethyl functionality. It is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation (e.g., H₂/Pd-C) or by treatment with strong acids (e.g., HBr in acetic acid). This orthogonality allows for selective manipulation of the aromatic amine while the aliphatic amine remains protected.

-

Hydrochloride Salt: The hydrochloride salt enhances the compound's stability and water solubility. To utilize the nucleophilicity of the aromatic amine, a base is typically required to liberate the free amine.

-

Incompatible Materials: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

Applications in Drug Discovery and Medicinal Chemistry

The unique trifunctional nature of 3-N-Cbz-aminomethylaniline HCl makes it a highly valuable building block in the synthesis of pharmaceutical compounds. The presence of a reactive aniline nitrogen and a protected aliphatic amine allows for its incorporation into larger molecules as a linker or scaffold.

Role as a Linker in Kinase Inhibitors

A significant application of this and structurally related molecules is in the design of kinase inhibitors.[6][7] Many kinase inhibitors consist of a heterocyclic core that binds to the ATP-binding site of the kinase, a "linker" region, and a terminal moiety that often interacts with the solvent-exposed region of the protein.

The 3-aminobenzylcarbamate moiety can serve as a versatile linker. The aniline nitrogen can be used to form an amide or urea linkage with a core heterocyclic scaffold, while the deprotected aminomethyl group can be further functionalized to introduce solubilizing groups or moieties that can form additional interactions with the target protein.

For instance, in the development of Bcr-Abl inhibitors, 3-substituted benzamide derivatives have shown high potency.[7] The 3-aminobenzylcarbamate scaffold provides a synthetically accessible route to introduce diversity at the 3-position of a benzamide core.

Introduction of Conformational Rigidity and Vectorial Diversity

The benzene ring within the linker provides a degree of rigidity, which can be advantageous in drug design by pre-organizing the molecule for optimal binding to the target. The meta-substitution pattern of the aniline and aminomethyl groups provides a specific spatial arrangement of these functionalities, influencing the overall vectoral projection of substituents in the final drug molecule.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-N-Cbz-aminomethylaniline HCl is not widely available, the safety precautions can be inferred from data on structurally similar compounds like benzyl (3-aminopropyl)carbamate hydrochloride.[3]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

3-N-Cbz-aminomethylaniline hydrochloride is a strategically important building block for organic synthesis and medicinal chemistry. Its differentially protected amino groups allow for controlled, sequential reactions, making it an ideal component for constructing complex molecular architectures. Its utility as a linker in the design of kinase inhibitors highlights its potential in the development of novel therapeutics. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably inferred from related structures, providing a solid foundation for its application in research and drug development.

References

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE. [Link]

-

PubChem. Benzyl carbamate. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ACS Omega. [Link]

- Google Patents.

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. [Link]

-

Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica. [Link]

-

Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. The Royal Society of Chemistry. [Link]

-

PrepChem. Synthesis of Step 2: 3-pyrrolidinone benzyl carbamate. [Link]

- Google Patents.

-

PubChem. Trimethylamine Hydrochloride. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-N-Cbz-aminomethylaniline HCl: A Key Intermediate in Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-N-Cbz-aminomethylaniline HCl in Synthetic Chemistry

3-N-Cbz-aminomethylaniline hydrochloride (CAS Number: 1159826-16-0), a key bifunctional organic molecule, serves as a vital building block in the landscape of advanced organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique architecture, featuring a nucleophilic aromatic amine and a carbamate-protected primary amine, offers chemists a versatile platform for the strategic construction of complex molecular entities. The carboxybenzyl (Cbz) protecting group provides robust defense for the aminomethyl moiety, allowing for selective transformations at the aniline nitrogen. This targeted reactivity is paramount in multi-step syntheses, enabling the introduction of diverse functionalities and the elaboration of molecular scaffolds designed to interact with biological targets. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, potential applications, and essential safety and handling information for this important synthetic intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-N-Cbz-aminomethylaniline HCl is fundamental for its effective use in research and development. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in various reaction conditions.

| Property | Value | Source |

| CAS Number | 1159826-16-0 | [1] |

| Molecular Formula | C₁₅H₁₇ClN₂O₂ | N/A |

| Molecular Weight | 292.76 g/mol | |

| Appearance | Off-white to light beige solid | [2] |

| Purity | ≥97% | [1] |

Synthesis and Mechanism

The synthesis of 3-N-Cbz-aminomethylaniline hydrochloride is a multi-step process that leverages fundamental principles of organic chemistry, including the selective protection of a primary amine and the subsequent formation of a hydrochloride salt. The key to a successful synthesis lies in the careful control of reaction conditions to ensure high yield and purity.

The Synthetic Pathway: A Step-by-Step Protocol

The preparation of 3-N-Cbz-aminomethylaniline HCl typically begins with the selective protection of one of the amino groups of 3-(aminomethyl)aniline. The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its susceptibility to removal under specific, mild conditions.

Step 1: Cbz Protection of 3-(aminomethyl)aniline

The foundational step involves the reaction of 3-(aminomethyl)aniline with benzyl chloroformate under alkaline conditions. The more nucleophilic aliphatic amine selectively reacts with the benzyl chloroformate, leaving the less reactive aromatic amine untouched.

-

Reaction: 3-(aminomethyl)aniline + Benzyl Chloroformate → Benzyl ((3-aminophenyl)methyl)carbamate + HCl

-

Detailed Protocol:

-

Dissolve 3-(aminomethyl)aniline (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or a biphasic system of DCM and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of benzyl chloroformate (1 equivalent) in the chosen solvent to the cooled solution while maintaining vigorous stirring.

-

Simultaneously, add an aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide (1.1 equivalents), to neutralize the hydrochloric acid generated during the reaction and maintain a basic pH. The pH should be carefully monitored and maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and potential side reactions.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude benzyl ((3-aminophenyl)methyl)carbamate. The product can be further purified by column chromatography if necessary.

-

Step 2: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, benzyl ((3-aminophenyl)methyl)carbamate, into its more stable and handleable hydrochloride salt.

-

Reaction: Benzyl ((3-aminophenyl)methyl)carbamate + HCl → 3-N-Cbz-aminomethylaniline HCl

-

Detailed Protocol:

-

Dissolve the purified benzyl ((3-aminophenyl)methyl)carbamate in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash it with a small amount of the anhydrous solvent, and dry it under vacuum to yield 3-N-Cbz-aminomethylaniline HCl as a solid.

-

Caption: Synthetic workflow for 3-N-Cbz-aminomethylaniline HCl.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of a protected amine and a reactive aniline moiety makes 3-N-Cbz-aminomethylaniline HCl a valuable building block for the synthesis of a wide range of biologically active molecules.[4][5]

A Versatile Scaffold for Medicinal Chemistry

The free aniline group serves as a versatile handle for a variety of chemical transformations, including:

-

Amide Bond Formation: The aniline can be readily acylated with carboxylic acids, acid chlorides, or activated esters to introduce diverse side chains and build complex molecular architectures. This is a cornerstone of many drug discovery programs.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, a common pharmacophore in many therapeutic agents.

-

Buchwald-Hartwig Amination: The aniline can participate in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides, providing access to a wide array of diarylamine derivatives.

-

Diazotization Reactions: The aromatic amine can be converted to a diazonium salt, which can then be used in a variety of subsequent reactions, such as the Sandmeyer reaction, to introduce a range of substituents onto the aromatic ring.

Once the desired modifications have been made to the aniline portion of the molecule, the Cbz group can be cleanly removed to liberate the primary amine. This newly revealed amine can then be further functionalized, allowing for the sequential and controlled construction of complex molecules. The Cbz group is typically removed by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), which is a mild and efficient method.[6]

Caption: Synthetic utility of 3-N-Cbz-aminomethylaniline HCl.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-N-Cbz-aminomethylaniline HCl. The following information is based on data for structurally related compounds and should be considered as a guideline. A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted prior to use.

| Hazard Category | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | May cause skin irritation.[10] |

| Eye Damage/Irritation | May cause serious eye irritation.[10] |

| Respiratory Sensitization | May cause respiratory irritation.[10] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[11]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[10]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Conclusion

3-N-Cbz-aminomethylaniline hydrochloride is a strategically important building block in modern organic synthesis. Its bifunctional nature, combined with the robust and readily cleavable Cbz protecting group, provides researchers and drug development professionals with a powerful tool for the construction of complex and diverse molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the pursuit of novel therapeutic agents and other advanced materials.

References

- Inhibikase Therapeutics, Inc., & Sphaera Pharma Pvt. Ltd. (2016). Compounds and compositions thereof. U.S. Patent No. 9,487,500B2.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009(02), 283-289.

- Avecia Pharmaceuticals Limited. (2005). Process for the preparation of phenylcarbamates. U.S. Patent No. 7,884,121B2.

- de Almeida, L. G., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PubMed.

- BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from a hypothetical BenchChem technical note.

- A Kind of Method for Synthesizing Para Amino Benzamide. (2017). Chinese Patent CN106946726A.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - TCO-amine HCl salt.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]

- Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (n.d.). 3-N-Cbz-aminomethylaniline hcl - CAS:1159826-16-0.

- Popović-Đorđević, J., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).

- CymitQuimica. (n.d.). Organic Sulphonates and Sulphates.

- Patsnap. (n.d.). Phenyl chloroformate patented technology retrieval search results. Eureka.

- Nerkararyan, K., et al. (2018). 2-[Benzyl(methyl)amino]propanedinitrile-New Building Block for Synthesis of Riociguat, a Pulmonary Hypertension Drug.

- LGC. (n.d.). m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride) - SAFETY DATA SHEET.

- Nerkararyan, K., et al. (2018). 2-[Benzyl(methyl)amino]propanedinitrile-New Building Block for Synthesis of Riociguat, a Pulmonary Hypertension Drug. Der Pharma Chemica.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US9487500B2 - Compounds and compositions thereof - Google Patents [patents.google.com]

- 8. US7884121B2 - Process for the preparation of phenylcarbamates - Google Patents [patents.google.com]

- 9. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.se [fishersci.se]

- 11. fishersci.com [fishersci.com]

In-Depth Technical Guide: 3-(Cbz-Aminomethyl)aniline Hydrochloride

A Monograph for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate tapestry of synthetic organic chemistry, particularly within the realm of medicinal chemistry, the strategic use of bifunctional building blocks is paramount. These molecules, possessing orthogonal reactive sites, serve as versatile scaffolds for the construction of complex molecular architectures. This guide provides a deep technical dive into one such critical intermediate: 3-(Cbz-Aminomethyl)aniline Hydrochloride. As a Senior Application Scientist, my aim is to move beyond a simple recitation of data. Instead, this document will serve as a comprehensive resource, elucidating the core attributes, synthetic rationale, and practical application of this compound. We will explore the causality behind experimental choices, grounding our discussion in authoritative chemical principles to empower your research and accelerate discovery.

Core Molecular Attributes

A foundational understanding of a reagent's chemical and physical properties is the non-negotiable first step in its successful application.

Chemical Identity and Structure

3-(Cbz-Aminomethyl)aniline Hydrochloride, systematically named Benzyl N-[(3-aminophenyl)methyl]carbamate hydrochloride, is the salt form of a molecule strategically designed for multi-step synthesis. It features a primary aromatic amine (the aniline) and a primary aliphatic amine (the aminomethyl group) that is protected by a Carboxybenzyl (Cbz) group. This orthogonal protection scheme allows for selective reaction at the aniline nitrogen while the aminomethyl group remains masked.

-

Molecular Formula: C₁₅H₁₇ClN₂O₂

-

Molecular Weight: 308.77 g/mol

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, often rendering it as a crystalline solid.

Figure 1: Chemical structure of 3-(Cbz-Aminomethyl)aniline Hydrochloride.

Physicochemical Data Summary

For practical laboratory use, a consolidated table of physical properties is indispensable for planning experiments, from dissolution to purification.

| Property | Value | Notes |

| IUPAC Name | Benzyl N-[(3-aminophenyl)methyl]carbamate hydrochloride | |

| CAS Number | 1159826-16-0 | For the hydrochloride salt |

| Molecular Formula | C₁₅H₁₇ClN₂O₂ | |

| Molecular Weight | 308.77 g/mol | |

| Appearance | Typically a white to off-white crystalline powder | |

| Solubility | Soluble in polar solvents like methanol, ethanol, and water | |

| Purity | Commercially available in purities of ≥97% |

The Synthetic Rationale: An Expert's Perspective

The value of 3-(Cbz-Aminomethyl)aniline HCl lies in its design. The Cbz group is a classic and robust protecting group for amines, chosen for its distinct stability profile and well-established deprotection methods.

The Role of the Carboxybenzyl (Cbz) Group

The Cbz group is the cornerstone of this reagent's utility. Its selection is not arbitrary but a deliberate choice based on decades of chemical precedent.

-

Expertise & Experience: The Cbz group is exceptionally stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and mildly acidic. This allows the synthetic chemist to perform extensive modifications on the aniline moiety without risking premature deprotection of the aminomethyl group. The primary aniline can be acylated, sulfonated, alkylated, or used in cross-coupling reactions, all while the Cbz group remains intact.

-

Trustworthiness of Deprotection: The removal of the Cbz group is most commonly and cleanly achieved through catalytic hydrogenation (e.g., using H₂ gas and a Palladium catalyst). This process, known as hydrogenolysis, is highly reliable and proceeds under neutral conditions. The byproducts are toluene and carbon dioxide, which are volatile and easily removed, simplifying product isolation. This predictable and clean cleavage is a hallmark of a trustworthy protecting group strategy.

Strategic Applications in Drug Development

This building block is frequently employed in the synthesis of kinase inhibitors, GPCR modulators, and other complex therapeutic agents. The general workflow involves:

-

Scaffold Elaboration: Using the free aniline as a chemical handle to attach the core of the molecule to another fragment.

-

Deprotection: Removing the Cbz group to reveal the primary aminomethyl group.

-

Final Functionalization: Using the newly freed amine as a point for diversification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Figure 2: Logical workflow for the synthetic use of 3-(Cbz-Aminomethyl)aniline HCl.

Field-Proven Experimental Protocols

The following protocols are described with an emphasis on the underlying principles, ensuring they are self-validating and reproducible.

Protocol: Sulfonamide Formation at the Aniline Position

Objective: To selectively form a sulfonamide bond with the primary aromatic amine.

Materials:

-

3-(Cbz-Aminomethyl)aniline Hydrochloride (1.0 eq)

-

Sulfonyl chloride of choice (e.g., Dansyl chloride) (1.1 eq)

-

Anhydrous Pyridine or Dichloromethane (DCM) as solvent

-

Triethylamine (TEA) or DIPEA (2.5 eq) if using DCM

-

Magnetic stirrer, inert atmosphere (Nitrogen/Argon)

-

Standard glassware

Methodology:

-

Reagent Preparation: Dissolve 3-(Cbz-Aminomethyl)aniline HCl in anhydrous pyridine (or DCM).

-

Causality: Anhydrous solvent is critical to prevent hydrolysis of the highly reactive sulfonyl chloride.

-

-

Neutralization: If using DCM, cool the solution to 0 °C (ice bath) and add TEA dropwise. Stir for 15 minutes.

-

Causality: The starting material is a hydrochloride salt. The amine must be deprotonated to its free base form to act as a nucleophile. Pyridine can act as both the solvent and the base, simplifying the procedure. Using an external base like TEA in DCM requires cooling to manage the exotherm of the acid-base neutralization.

-

-

Sulfonylation: Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Causality: Slow, cold addition controls the reaction rate, preventing side reactions. The slight excess of sulfonyl chloride ensures complete consumption of the starting material.

-

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

-

Causality: Proper monitoring prevents running the reaction for too long, which can lead to byproduct formation and decomposition, simplifying the final purification.

-

-

Workup & Purification: Quench the reaction with water and extract the product into an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude material is then purified via flash column chromatography.

-

Causality: Each washing step has a purpose: the acid wash removes the organic base (Pyridine/TEA), and the brine wash helps remove residual water. Column chromatography separates the desired product from unreacted sulfonyl chloride and other impurities based on polarity.

-

References

A complete list of references with active links is provided for verification and further reading.

-

PubChem Compound Summary for CID 11759902, Benzyl N-[(3-aminophenyl)methyl]carbamate hydrochloride. Source: National Center for Biotechnology Information. [Link]

Navigating the Synthesis and Stability of Cbz-Protected Aminomethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry and process development, the strategic use of protecting groups is paramount to the successful synthesis of complex molecular architectures. Among these, the benzyloxycarbonyl (Cbz or Z) group stands as a venerable and highly versatile tool for the protection of primary and secondary amines. This guide provides an in-depth exploration of the solubility and stability of Cbz-protected aminomethylaniline, a key building block in the synthesis of various pharmaceutically active compounds. We will delve into the practical considerations and theoretical underpinnings that govern the behavior of this important intermediate, offering field-proven insights to guide your experimental design and execution.

The Strategic Importance of Cbz-Protected Aminomethylaniline

Cbz-protected aminomethylaniline, particularly the para-isomer, serves as a crucial linker and pharmacophore component in numerous drug discovery programs. Its structure, which combines a reactive aminomethyl group with an aniline moiety, necessitates a robust protection strategy to achieve selective transformations at other positions of the molecule. The Cbz group, introduced by Bergmann and Zervas in 1932, remains a popular choice due to its remarkable stability under a range of conditions and the predictability of its removal.[1]

The inherent crystallinity often imparted by the Cbz group can significantly aid in the purification of intermediates, a desirable trait in process chemistry.[2] This guide will primarily focus on the para-isomer (benzyl ((4-aminophenyl)methyl)carbamate), while the principles discussed can be largely extrapolated to the ortho- and meta-isomers.

Solubility Profile: A Predictive and Experimental Approach

A thorough understanding of the solubility of Cbz-protected aminomethylaniline is critical for reaction setup, purification, and formulation development. While specific quantitative data is not extensively available in the public domain, a qualitative assessment can be derived from its molecular structure based on the "like dissolves like" principle.

The molecule possesses both polar (the carbamate and aniline functionalities) and non-polar (the benzyl and phenyl rings) regions. This amphiphilic nature dictates its solubility in a range of organic solvents.

Qualitative Solubility Assessment

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | These solvents can effectively solvate the polar carbamate and aniline groups through dipole-dipole interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | DCM is a versatile solvent capable of dissolving moderately polar organic compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | THF is a better solvent than diethyl ether due to its higher polarity. |

| Alcohols | Methanol, Ethanol | Moderate | The hydroxyl group can act as a hydrogen bond donor and acceptor, interacting with the carbamate and aniline moieties. |

| Non-Polar | Toluene, Hexane | Low | The overall polarity of the molecule limits its solubility in non-polar hydrocarbon solvents. |

| Aqueous | Water | Very Low | The presence of the large non-polar aromatic rings results in poor solubility in water. Solubility may be slightly increased under acidic conditions due to protonation of the aniline nitrogen. |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the following equilibrium solubility determination method is recommended.

Objective: To determine the equilibrium solubility of Cbz-protected aminomethylaniline in a given solvent at a specific temperature.

Materials:

-

Cbz-protected aminomethylaniline (crystalline solid)

-

Selected solvents (e.g., Methanol, Acetonitrile, Dichloromethane)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Analytical balance

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Cbz-protected aminomethylaniline to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of Cbz-protected aminomethylaniline of known concentrations.

-

-

Calculation:

-

Calculate the solubility (e.g., in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor.

-

subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; A [label="Add excess solid to solvent"]; B [label="Seal vial"]; A -> B; }

subgraph "cluster_equil" { label = "Equilibration"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; C [label="Shake at constant temperature\n(24-48h)"]; }

subgraph "cluster_analysis" { label = "Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; D [label="Withdraw supernatant"]; E [label="Dilute sample"]; F [label="Quantify by HPLC"]; G [label="Calculate solubility"]; D -> E -> F -> G; }

B -> C -> D; }

Stability Profile and Degradation Pathways

The Cbz group is known for its robustness, being stable to a wide range of reagents and conditions, which allows for its use in multi-step syntheses.[3] However, like any protecting group, it has its liabilities. Understanding the stability of Cbz-protected aminomethylaniline under various stress conditions is crucial for predicting its shelf-life, identifying potential impurities, and developing stability-indicating analytical methods.

General Stability Characteristics

-

Basic Conditions: The Cbz group is generally stable to basic conditions, such as those used for the deprotection of Fmoc groups (e.g., piperidine in DMF).[1]

-

Mild Acidic Conditions: It is also stable to mild acidic conditions, such as those used for the removal of Boc groups (e.g., trifluoroacetic acid in DCM).[1]

-

Strong Acidic Conditions: The Cbz group can be cleaved by strong acids, such as HBr in acetic acid.[2]

-

Catalytic Hydrogenolysis: The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[4] This method is orthogonal to many other protecting groups.[4]

-

Oxidative and Photolytic Stress: The stability towards oxidative and photolytic stress should be experimentally determined. The aniline moiety may be susceptible to oxidation.

Forced Degradation Studies: A Framework for Investigation

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5] A systematic approach involves subjecting the compound to a variety of stress conditions more severe than those it would encounter during normal handling and storage.[6]

Objective: To identify the degradation pathways of Cbz-protected aminomethylaniline and to develop a stability-indicating analytical method.

Recommended Stress Conditions:

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for several hours | Cleavage of the Cbz group to yield aminomethylaniline, benzyl alcohol, and CO₂. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux for several hours | The carbamate is generally stable, but prolonged exposure to strong base at high temperatures may lead to hydrolysis. |

| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the aniline nitrogen to form nitroso or nitro derivatives, or N-oxides. |

| Thermal Degradation | Dry heat (e.g., 80-100 °C) for several days | Decarboxylation or other thermal rearrangements. |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage of the benzylic C-O bond or degradation of the aromatic rings. |

Experimental Protocol Outline:

-

Sample Preparation: Prepare solutions of Cbz-protected aminomethylaniline in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Application: Subject the solutions to the stress conditions outlined in the table above. Include a control sample stored under normal conditions.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) detector.

-

Peak Purity Analysis: Perform peak purity analysis on the main peak to ensure it is not co-eluting with any degradation products.

-

Mass Balance: Aim for a mass balance of close to 100% to ensure that all major degradation products are detected.

A [label="Cbz-protected\naminomethylaniline"];

subgraph "cluster_stress" { label = "Stress Conditions"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; B [label="Acid Hydrolysis"]; C [label="Oxidation"]; D [label="Photolysis"]; }

subgraph "cluster_products" { label = "Potential Degradation Products"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; E [label="Aminomethylaniline"]; F [label="Benzyl Alcohol"]; G [label="Oxidized derivatives\n(e.g., Nitroso, Nitro)"]; H [label="Photodegradants"]; }

A -> B [label="H+"]; A -> C [label="[O]"]; A -> D [label="hν"];

B -> E; B -> F; C -> G; D -> H; }

Analytical Methods for Purity and Stability Assessment

Robust analytical methods are essential for ensuring the quality of Cbz-protected aminomethylaniline and for monitoring its stability.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column is the workhorse for purity determination and stability studies. A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. UV detection at a wavelength where the analyte has significant absorbance (e.g., ~254 nm) is common.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for preliminary purity assessment. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) and visualization under UV light are typically used.

-

Mass Spectrometry (MS): LC-MS is invaluable for the identification of degradation products and for confirming the identity of the main compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized Cbz-protected aminomethylaniline and to characterize any isolated impurities.

Conclusion: A Foundation for Rational Drug Development

Cbz-protected aminomethylaniline is a valuable intermediate in the synthesis of a wide range of biologically active molecules. A comprehensive understanding of its solubility and stability is not merely academic; it is a practical necessity for efficient process development, robust formulation design, and ensuring the quality and safety of the final drug product. The predictive models and experimental protocols outlined in this guide provide a solid framework for researchers to navigate the challenges associated with handling this important building block. By investing in a thorough characterization of its physicochemical properties, scientists can build a foundation of knowledge that will accelerate the journey from discovery to clinical application.

References

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

MedCrave. (2016). Forced degradation studies. [Link]

-

RJPT. (n.d.). Stability Indicating Forced Degradation Studies. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

-

ResearchGate. (2025). An Excellent Method for Cbz-Protection of Amines. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Evaluation of the First 68Ga-Labeled C-Terminal Hydroxamate-Derived Gastrin-Releasing Peptide Receptor-Targeted Tracers for Cancer Imaging with Positron Emission Tomography. [Link]

-

ResearchGate. (2025). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. [Link]

-

PubMed. (n.d.). insensitive 7-(N-benzyloxycarbonyl-glycyl-prolyl-amido)-4-methylcoumarin (Z-Gly-Pro-NH-Mec)-hydrolysing peptidase in bovine serum. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

Spectroscopic Characterization of 3-N-Cbz-aminomethylaniline: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the versatile chemical intermediate, 3-N-Cbz-aminomethylaniline (Benzyl N-[(3-aminophenyl)methyl]carbamate).[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the predicted and expected spectroscopic signatures based on fundamental principles and comparative data from related structures. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features of this molecule. This guide is designed to serve as a valuable reference for the synthesis, purification, and characterization of 3-N-Cbz-aminomethylaniline and its derivatives.

Introduction: The Significance of 3-N-Cbz-aminomethylaniline

3-N-Cbz-aminomethylaniline is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. It incorporates a primary aromatic amine, a secondary carbamate-protected amine, and a flexible aminomethyl bridge. The primary amine serves as a key handle for further functionalization, while the benzyloxycarbonyl (Cbz) protecting group offers robust protection for the methylamino moiety, which can be selectively removed under specific conditions.[2] This structural arrangement makes it a valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceutical agents and materials.

Accurate and unambiguous characterization of 3-N-Cbz-aminomethylaniline is paramount to ensure its purity and to confirm its identity before its use in subsequent synthetic steps. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide a detailed exposition of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the key functional groups and proton/carbon environments.

Figure 1. Molecular structure of 3-N-Cbz-aminomethylaniline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, and are based on the analysis of similar structures.[3][4][5]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-Ar (Cbz) | 7.30 - 7.40 | Multiplet | 5H | Phenyl protons of the Cbz group |

| H-Ar (Aniline) | 6.60 - 7.20 | Multiplet | 4H | Protons on the aniline ring |

| H-N (Carbamate) | ~5.10 | Broad Singlet | 1H | NH proton of the carbamate |

| H-C (Benzyl) | 5.12 | Singlet | 2H | CH₂ protons of the benzyl group |

| H-C (Methylene bridge) | 4.35 | Doublet | 2H | CH₂ protons adjacent to the aniline ring and carbamate nitrogen |

| H-N (Aniline) | ~3.70 | Broad Singlet | 2H | NH₂ protons of the primary amine |

Rationale and Interpretation:

-

Aromatic Protons (Cbz and Aniline): The five protons on the phenyl ring of the Cbz group are expected to appear as a multiplet in the typical aromatic region of 7.30-7.40 ppm. The four protons on the aniline ring will also appear as a multiplet, but are expected to be shifted slightly upfield (6.60-7.20 ppm) due to the electron-donating effect of the amino group.

-

Carbamate N-H: The proton on the carbamate nitrogen is expected to be a broad singlet around 5.10 ppm. Its broadness is due to quadrupole broadening and potential hydrogen bonding.

-

Benzyl CH₂: The two protons of the benzyl group (CH₂ adjacent to the carbamate oxygen) are chemically equivalent and are expected to appear as a sharp singlet at approximately 5.12 ppm.

-

Methylene Bridge CH₂: The two protons of the methylene bridge connecting the aniline ring and the carbamate nitrogen are expected to appear as a doublet around 4.35 ppm, with coupling to the adjacent carbamate N-H proton.

-

Aniline NH₂: The two protons of the primary amine group on the aniline ring are expected to appear as a broad singlet around 3.70 ppm. The chemical shift and broadness can be highly dependent on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts are based on data from aniline and carbamate-containing compounds.[5][6][7]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O (Carbamate) | ~156.5 | Carbonyl carbon of the carbamate |

| C-Ar (Aniline, C-NH₂) | ~146.7 | Carbon attached to the primary amine |

| C-Ar (Aniline, C-CH₂) | ~139.0 | Carbon attached to the methylene bridge |

| C-Ar (Cbz, C-ipso) | ~136.5 | Ipso-carbon of the Cbz phenyl ring |

| C-Ar (Aniline) | 129.5 - 114.0 | Aromatic carbons of the aniline ring |

| C-Ar (Cbz) | 128.5 - 128.0 | Aromatic carbons of the Cbz phenyl ring |

| C-Benzyl (O-CH₂) | ~67.0 | Benzyl carbon of the Cbz group |

| C-Methylene Bridge | ~45.0 | Methylene bridge carbon |

Rationale and Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the carbamate functional group is expected to be the most downfield signal, around 156.5 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 114.0 to 146.7 ppm. The carbon attached to the electron-donating amino group (C-NH₂) will be the most upfield among the substituted aromatic carbons, while the carbons of the Cbz phenyl ring will appear in the typical range for a monosubstituted benzene ring.

-

Aliphatic Carbons: The benzylic carbon of the Cbz group (O-CH₂) is expected at approximately 67.0 ppm, and the methylene bridge carbon at around 45.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The predicted absorption bands are given in wavenumbers (cm⁻¹).[8][9][10][11]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3450 - 3300 | Primary Amine (N-H) | Asymmetric and symmetric stretching |

| ~3300 | Secondary Amine (N-H) | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2950 - 2850 | Aliphatic C-H | Stretching |

| ~1690 | Carbonyl (C=O) | Stretching (in carbamate) |

| 1620 - 1580 | N-H | Bending (in primary amine) |

| 1540 - 1510 | N-H | Bending (in secondary amine) |

| 1470 - 1450 | Aromatic C=C | Stretching |

| 1250 - 1020 | C-N | Stretching |

Rationale and Interpretation:

-

N-H Stretching: The presence of both a primary and a secondary amine will result in characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region. The primary amine will show two bands (asymmetric and symmetric stretching), while the secondary amine of the carbamate will show one band.[9][10]

-

C=O Stretching: A strong absorption band around 1690 cm⁻¹ is a key indicator of the carbonyl group in the carbamate.[12]

-

N-H Bending: Bending vibrations for the primary and secondary amines will be observed in the 1620-1510 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibrations for both the aromatic and aliphatic amines will appear in the fingerprint region between 1250 and 1020 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted data is for an electron ionization (EI) experiment.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 256 | [M]⁺ (Molecular Ion) |

| 108 | [C₇H₈O]⁺ (Tropylium ion from benzyl group) |

| 106 | [C₇H₈N]⁺ (Fragment from cleavage of the C-N bond) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Rationale and Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 256, corresponding to the molecular weight of 3-N-Cbz-aminomethylaniline.

-

Major Fragmentation Pathways: The most common fragmentation for N-Cbz protected amines involves the cleavage of the benzylic C-O bond. This would lead to the formation of a benzyl cation at m/z 91 or a tropylium ion at m/z 108.[13][14] Another likely fragmentation is the cleavage of the C-N bond of the methylene bridge, resulting in a fragment at m/z 106.

Figure 2. Predicted major fragmentation pathways for 3-N-Cbz-aminomethylaniline.

Experimental Protocols

While this guide provides predicted data, the following are general protocols for acquiring experimental spectroscopic data for 3-N-Cbz-aminomethylaniline.

7.1 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters for ¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Acquisition Parameters for ¹³C NMR:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

7.2 IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹.

7.3 Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Acquisition:

-

EI: Introduce the sample via a direct insertion probe or GC inlet.

-

ESI: Infuse the sample solution directly into the source.

-

Scan over a mass range of m/z 50 to 500.

-

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 3-N-Cbz-aminomethylaniline. The presented data, based on established spectroscopic principles and comparative analysis, serves as a robust reference for the characterization of this important synthetic intermediate. The provided experimental protocols offer a starting point for researchers to obtain and confirm these spectroscopic signatures in the laboratory. Adherence to rigorous spectroscopic characterization is essential for ensuring the quality and reliability of chemical research and development.

References

- ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes | The Journal of Physical Chemistry Letters.

- MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study.

- PubMed. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes.

- The Royal Society of Chemistry. (n.d.). Supplementary Data.

- Journal of AOAC INTERNATIONAL. (2020). Mass Spectra of Some Carbamate Pesticides.

- OSTI.GOV. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes.

- The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.

- The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012).

- PubMed. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives.

- The Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

- NIST WebBook. (n.d.). Benzylcarbamate.

- Rocky Mountain Labs. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- PubChem. (n.d.). Benzyl carbamate.

- PubChemLite. (n.d.). 3-n-cbz-aminomethylaniline (C15H16N2O2).

- InstaNANO. (2024). FTIR Functional Group Database Table with Search.

- ChemicalBook. (n.d.). (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR spectrum.

- BLD Pharm. (n.d.). 118283-30-0|Benzyl (3-(aminomethyl)benzyl)carbamate.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020).

- SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.

- Grokipedia. (n.d.). Benzyl carbamate.

- NIH. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II.

- YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines.

- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.

- NIH. (n.d.). Synthesis and Evaluation of the First 68Ga-Labeled C-Terminal Hydroxamate-Derived Gastrin-Releasing Peptide Receptor-Targeted Tracers for Cancer Imaging with Positron Emission Tomography.

- NIST WebBook. (n.d.). Benzenamine, 3-methyl-.

- PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.

- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....

- Organic Chemistry Portal. (2020). Cbz-Protected Amino Groups.

- ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and....

- ResearchGate. (n.d.). The characteristic chemical shifts of methyl proton signals in 1 H NMR....

- NIST WebBook. (n.d.). Aniline.

- Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.

- ChemicalBook. (n.d.). Aniline(62-53-3) IR2 spectrum.

Sources

- 1. PubChemLite - 3-n-cbz-aminomethylaniline (C15H16N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. hmdb.ca [hmdb.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. instanano.com [instanano.com]

- 12. rsc.org [rsc.org]

- 13. academic.oup.com [academic.oup.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthesis and Handling of 3-N-Cbz-aminomethylaniline HCl: A Technical Guide for Researchers

This guide provides an in-depth technical overview for the safe and effective handling, storage, and potential applications of 3-N-Cbz-aminomethylaniline hydrochloride (CAS No. 1159826-16-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety protocols with practical, field-proven insights into the utility of this versatile chemical intermediate. The primary amine of the aniline moiety and the Cbz-protected aminomethyl group make this compound a valuable building block in the synthesis of a variety of more complex molecules.

Disclaimer: A specific Safety Data Sheet (SDS) for 3-N-Cbz-aminomethylaniline hydrochloride (CAS 1159826-16-0) was not publicly available at the time of this writing. The safety and handling information provided herein is based on data from structurally similar compounds, including other amine hydrochlorides and carbamates. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.

Compound Profile and Physicochemical Properties

3-N-Cbz-aminomethylaniline hydrochloride, also known as benzyl ((3-aminophenyl)methyl)carbamate hydrochloride, is a crystalline solid at room temperature. The hydrochloride salt form enhances its stability and water solubility compared to the free base. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the aminomethyl nitrogen allows for selective reactions at the aniline's primary amine.

Table 1: Physicochemical Properties of 3-N-Cbz-aminomethylaniline HCl and Related Compounds

| Property | 3-N-Cbz-aminomethylaniline HCl | Benzyl carbamate | Aniline hydrochloride |

| CAS Number | 1159826-16-0 | 621-84-1 | 142-04-1 |

| Molecular Formula | C₁₅H₁₇ClN₂O₂ | C₈H₉NO₂ | C₆H₈ClN |

| Molecular Weight | 292.76 g/mol | 151.16 g/mol | 129.59 g/mol |

| Appearance | Likely an off-white to light-colored solid | Off-white to light beige powder or flakes | White to greenish crystalline solid |

| Melting Point | Data not available | 86-89 °C | 196-198 °C |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Moderately soluble in water; soluble in benzene, chloroform, and methanol. | Soluble in water. |

Data for benzyl carbamate and aniline hydrochloride are provided for comparative purposes.

Prudent Handling and Personal Protective Equipment (PPE)

Based on the hazard profiles of similar aromatic amines and carbamates, 3-N-Cbz-aminomethylaniline HCl should be handled with care to avoid inhalation, ingestion, and direct skin or eye contact. Aromatic amines can be toxic and may be absorbed through the skin.

Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Nitrile or neoprene gloves should be worn. Inspect gloves for any tears or punctures before use.

-

Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter may be necessary.

Caption: Figure 1: A workflow diagram illustrating the key stages of safely handling 3-N-Cbz-aminomethylaniline HCl.

Storage and Stability

Proper storage is crucial to maintain the integrity of 3-N-Cbz-aminomethylaniline HCl. As an amine hydrochloride, it is likely to be hygroscopic and should be protected from moisture.

-

Container: Store in a tightly sealed container.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

-

Temperature: Store in a cool, dry, and well-ventilated area. While some suppliers of similar compounds suggest room temperature, refrigeration (2-8 °C) may be preferable for long-term stability.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids. Contact with strong bases will liberate the free amine, which may be less stable.

Spill Management and Disposal

Spill Response

In the event of a spill:

-

Evacuate the immediate area.

-

Ensure proper PPE is worn before attempting to clean up.

-

For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

-

For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

Dispose of 3-N-Cbz-aminomethylaniline HCl and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of carbamate-containing wastes.

Experimental Protocols: Synthetic Applications

The primary utility of 3-N-Cbz-aminomethylaniline HCl in organic synthesis is as a bifunctional building block. The aniline nitrogen can undergo a variety of reactions, such as acylation, alkylation, or participation in cross-coupling reactions, while the Cbz-protected amine remains shielded. Subsequently, the Cbz group can be removed to reveal a primary aminomethyl group for further functionalization.

Representative Reaction: N-Acylation of the Aniline Moiety

This protocol describes a general procedure for the acylation of the aniline nitrogen, a common transformation for this type of substrate.

Materials:

-

3-N-Cbz-aminomethylaniline HCl

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

An acylating agent (e.g., an acid chloride or anhydride)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-N-Cbz-aminomethylaniline HCl (1.0 equivalent) in anhydrous DCM, add the base (2.2 equivalents) at 0 °C under an inert atmosphere. The second equivalent of base is to neutralize the hydrochloride salt.

-

Stir the mixture for 10-15 minutes.

-

Slowly add the acylating agent (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-acylated product.

Deprotection of the Cbz Group

The Cbz group is typically removed by catalytic hydrogenolysis, which is a mild and efficient method.

Materials:

-

Cbz-protected substrate

-

Palladium on carbon (Pd/C, 10 wt. %)

-

A suitable solvent (e.g., methanol, ethanol, or ethyl acetate)

-

Hydrogen gas (H₂) source (e.g., a balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve the Cbz-protected compound (1.0 equivalent) in the chosen solvent in a flask suitable for hydrogenation.

-

Carefully add Pd/C (5-10 mol%) to the solution.

-

Place the reaction mixture under an atmosphere of hydrogen gas.

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Caption: Figure 2: A simplified schematic showing a potential two-step synthetic route utilizing 3-N-Cbz-aminomethylaniline HCl.

Conclusion

References

- Given the absence of a specific SDS for 3-N-Cbz-aminomethylaniline HCl, the following references to similar compounds and general safety protocols are provided for guidance.

-

Sigma-Aldrich Safety Data Sheet for Benzyl carbamate. (This provides information on a related carbamate.)

-

Fisher Scientific Safety Data Sheet for Aniline hydrochloride. (This provides information on a related aromatic amine hydrochloride.)

-

"Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards," National Research Council, 2011. (Provides comprehensive guidance on laboratory safety.) URL: [Link]

-

Greene, T. W., & Wuts, P. G. M. (2007). "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons. (Authoritative text on the use of protecting groups like Cbz.)

-

U.S. Environmental Protection Agency, Title 40, Code of Federal Regulations (CFR) Part 268 - Land Disposal Restrictions. (Details regulations for the disposal of hazardous wastes, including those containing carbamates.) URL: [Link]

Methodological & Application